molecular formula C8H13NO3 B13871686 2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid

2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid

Cat. No.: B13871686
M. Wt: 171.19 g/mol
InChI Key: BXORHNOQMXQFRX-UHFFFAOYSA-N
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Description

2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a cyclopropane ring, an ethyl group, and an amino acid moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid typically involves the reaction of cyclopropanecarbonyl chloride with ethylamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclopropanecarbonyl chloride reacts with ethylamine in the presence of a base such as triethylamine to form the intermediate cyclopropanecarbonyl(ethyl)amine.
  • The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The cyclopropane ring and amino acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the ethyl and amino groups, making it less versatile in chemical reactions.

    Ethylamine: A simpler amine without the cyclopropane and amino acid moieties.

    Glycine: The simplest amino acid, lacking the cyclopropane and ethyl groups.

Uniqueness

2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid is unique due to its combination of a cyclopropane ring, an ethyl group, and an amino acid moiety. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-[cyclopropanecarbonyl(ethyl)amino]acetic acid

InChI

InChI=1S/C8H13NO3/c1-2-9(5-7(10)11)8(12)6-3-4-6/h6H,2-5H2,1H3,(H,10,11)

InChI Key

BXORHNOQMXQFRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C(=O)C1CC1

Origin of Product

United States

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